molecular formula C6H5F3N2O2 B2593245 5-Methyl-2-trifluoromethylpyrimidine-4,6-diol CAS No. 852062-34-1

5-Methyl-2-trifluoromethylpyrimidine-4,6-diol

Cat. No.: B2593245
CAS No.: 852062-34-1
M. Wt: 194.113
InChI Key: DVFWQZHUOGTZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-trifluoromethylpyrimidine-4,6-diol is a chemical compound with the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group and two hydroxyl groups attached to a pyrimidine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methylpyrimidine-4,6-diol with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Methyl-2-trifluoromethylpyrimidine-4,6-diol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-trifluoromethylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Methyl-2-trifluoromethylpyrimidine-4,6-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-trifluoromethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-trifluoromethylpyrimidine: Lacks the hydroxyl groups, which may affect its reactivity and biological activity.

    2-Trifluoromethylpyrimidine-4,6-diol: Lacks the methyl group, which can influence its chemical properties and applications.

    5-Methylpyrimidine-4,6-diol:

Uniqueness

5-Methyl-2-trifluoromethylpyrimidine-4,6-diol is unique due to the presence of both the trifluoromethyl group and the hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-2-3(12)10-5(6(7,8)9)11-4(2)13/h1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFWQZHUOGTZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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